2-[(1E)-2-nitroprop-1-en-1-yl]dibenzo[b,d]furan 2-[(1E)-2-nitroprop-1-en-1-yl]dibenzo[b,d]furan
Brand Name: Vulcanchem
CAS No.: 893763-95-6
VCID: VC5204429
InChI: InChI=1S/C15H11NO3/c1-10(16(17)18)8-11-6-7-15-13(9-11)12-4-2-3-5-14(12)19-15/h2-9H,1H3/b10-8+
SMILES: CC(=CC1=CC2=C(C=C1)OC3=CC=CC=C32)[N+](=O)[O-]
Molecular Formula: C15H11NO3
Molecular Weight: 253.257

2-[(1E)-2-nitroprop-1-en-1-yl]dibenzo[b,d]furan

CAS No.: 893763-95-6

Cat. No.: VC5204429

Molecular Formula: C15H11NO3

Molecular Weight: 253.257

* For research use only. Not for human or veterinary use.

2-[(1E)-2-nitroprop-1-en-1-yl]dibenzo[b,d]furan - 893763-95-6

Specification

CAS No. 893763-95-6
Molecular Formula C15H11NO3
Molecular Weight 253.257
IUPAC Name 2-[(E)-2-nitroprop-1-enyl]dibenzofuran
Standard InChI InChI=1S/C15H11NO3/c1-10(16(17)18)8-11-6-7-15-13(9-11)12-4-2-3-5-14(12)19-15/h2-9H,1H3/b10-8+
Standard InChI Key HJZAYNORFNQLDP-CSKARUKUSA-N
SMILES CC(=CC1=CC2=C(C=C1)OC3=CC=CC=C32)[N+](=O)[O-]

Introduction

Chemical Structure and Nomenclature

Core Framework: Dibenzofuran

Dibenzofuran (C₁₂H₈O) consists of two benzene rings fused to a central furan ring, forming a planar, aromatic system . The numbering convention assigns position 1 to the oxygen atom, with subsequent positions following the fused benzene rings. Substitutions at position 2, as in 2-[(1E)-2-nitroprop-1-en-1-yl]dibenzo[b,d]furan, introduce functional groups that modify electronic and steric properties .

Substituent Analysis: Nitropropene Group

The (1E)-2-nitroprop-1-en-1-yl group (–CH₂–C(NO₂)=CH₂) features a nitro group (–NO₂) attached to a propene chain. The E configuration denotes the trans arrangement of the nitro group relative to the furan ring. This substituent introduces significant electron-withdrawing effects, polarizing the π-system and enhancing electrophilic reactivity at adjacent positions .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₇H₁₁NO₃
Molecular Weight277.28 g/mol (calculated)
Key Functional GroupsFuran, Nitroalkene

Synthesis and Reactivity

Synthetic Pathways

While direct synthesis data for 2-[(1E)-2-nitroprop-1-en-1-yl]dibenzo[b,d]furan are unavailable, analogous nitro-substituted dibenzofurans provide methodological insights.

Friedel-Crafts Acylation

Dibenzofuran undergoes electrophilic substitution at positions 2 and 4 due to their high electron density . A nitropropene moiety could be introduced via Friedel-Crafts acylation using 2-nitropropanoyl chloride, though steric hindrance may necessitate catalytic Lewis acids (e.g., AlCl₃) .

Cross-Coupling Reactions

Palladium-catalyzed coupling between dibenzofuran boronic acids and nitropropene halides offers a modular approach. For example, Suzuki-Miyaura coupling could link pre-functionalized dibenzofuran and nitropropene units .

Spectroscopic Characterization

Hypothetical NMR and IR data are inferred from similar nitroaromatics:

  • ¹H NMR: Aromatic protons (δ 7.2–8.2 ppm), nitropropene vinyl protons (δ 6.8–7.5 ppm), and methylene protons (δ 4.5–5.0 ppm) .

  • ¹³C NMR: Furan carbons (δ 140–150 ppm), nitro group (δ 80–90 ppm) .

Electronic and Physical Properties

Aromaticity and Electron Distribution

The nitro group withdraws electron density via resonance and inductive effects, reducing the aromaticity of the adjacent benzene ring. Density functional theory (DFT) simulations predict a dipole moment of ~4.2 D, oriented toward the nitropropene group.

Thermal Stability

Dibenzofuran derivatives exhibit thermal robustness (melting point: 80–85°C) . The nitropropene substituent may lower stability due to potential exothermic decomposition pathways, necessitating storage below 25°C .

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